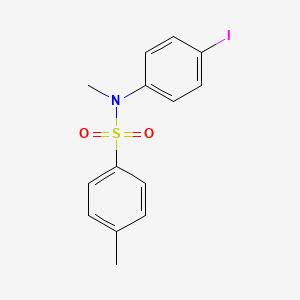![molecular formula C10H7N3O2S B14241557 3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid CAS No. 388092-58-8](/img/structure/B14241557.png)
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid is a chemical compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of a benzotriazine ring attached to a prop-2-enoic acid moiety via a sulfanyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid typically involves the following steps:
Formation of Benzotriazine Ring: The benzotriazine ring can be synthesized through the oxidative cyclization of amidrazones.
Attachment of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzotriazine derivative with a suitable thiol compound under mild conditions.
Formation of Prop-2-enoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzotriazine ring or the prop-2-enoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce thiol derivatives.
Applications De Recherche Scientifique
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an α-glucosidase inhibitor, which is relevant for the treatment of diabetes mellitus.
Biological Studies: Benzotriazine derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for further biological evaluation.
Mécanisme D'action
The mechanism of action of 3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid involves its interaction with specific molecular targets. For example, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of carbohydrates into glucose . This results in a reduction in postprandial blood glucose levels, which is beneficial for managing diabetes mellitus.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Another benzotriazine derivative with similar biological activities.
Uniqueness
3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid is unique due to its specific combination of a benzotriazine ring, a sulfanyl linkage, and a prop-2-enoic acid moiety
Propriétés
Numéro CAS |
388092-58-8 |
|---|---|
Formule moléculaire |
C10H7N3O2S |
Poids moléculaire |
233.25 g/mol |
Nom IUPAC |
3-(1,2,4-benzotriazin-3-ylsulfanyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H7N3O2S/c14-9(15)5-6-16-10-11-7-3-1-2-4-8(7)12-13-10/h1-6H,(H,14,15) |
Clé InChI |
KISSSQVHCCITBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N=N2)SC=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)


![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![9-[4-(4-Ethenylphenyl)butyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14241508.png)

![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)

![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
